molecular formula C13H15N5OS2 B6719442 N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide

N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide

Cat. No.: B6719442
M. Wt: 321.4 g/mol
InChI Key: FQALVECQGQYOET-UHFFFAOYSA-N
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Description

N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a thiazole ring, a pyrazole ring, and various functional groups

Properties

IUPAC Name

N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5OS2/c1-7(2)10-9(6-15-18-10)11(19)17-13-16-8(3)12(21-13)20-5-4-14/h6-7H,5H2,1-3H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQALVECQGQYOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(NN=C2)C(C)C)SCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Cyanomethylsulfanyl Group: This step involves the nucleophilic substitution of a halomethylthiazole with a cyanide source, such as sodium cyanide, in the presence of a suitable solvent like dimethylformamide (DMF).

    Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the condensation of hydrazines with 1,3-diketones under reflux conditions.

    Coupling of Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole and pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound can be studied for its potential as a bioactive molecule. Its thiazole and pyrazole rings are known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrazole rings can bind to active sites, inhibiting or modulating the activity of these targets. The cyanomethylsulfanyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide
  • N-[5-(ethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide

Uniqueness

The presence of the cyanomethylsulfanyl group in N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide distinguishes it from similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a unique candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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